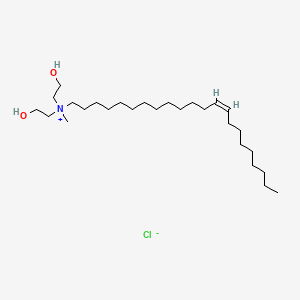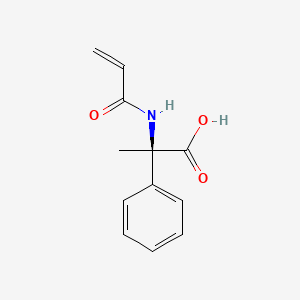
Ugilec 141
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
Ugilec 141, a mixture of tetrachlorobenzyltoluenes (TCBTs), was introduced as a replacement for PCBs in the early 1980s. Its synthesis aimed at reducing environmental and health impacts associated with PCBs, leveraging its physicochemical properties for similar industrial applications while ensuring lower toxicity and environmental persistence (Kramer et al., 2001).
Molecular Structure Analysis
The molecular structure of this compound, primarily composed of chlorinated benzyltoluenes, plays a crucial role in its chemical behavior and environmental fate. The presence of chlorinated compounds contributes to its stability and persistence, which, while reduced compared to PCBs, still necessitates careful management and disposal (Ehmann & Ballschmiter, 1989).
Chemical Reactions and Properties
This compound undergoes various chemical reactions due to its complex structure. Its interaction with biological systems, such as the induction of hepatic microsomal mono-oxygenases in fish, has been studied to assess its environmental impact. Although it shows some activity, it is a milder inducer compared to classical inducers like β-naphthoflavone (Addison et al., 1991).
Physical Properties Analysis
The physical properties of this compound, including its solubility, boiling point, and vapor pressure, are critical for understanding its behavior in the environment and during use in industrial applications. These properties influence its distribution, bioaccumulation, and potential for long-range environmental transport.
Chemical Properties Analysis
The chemical properties, such as reactivity with other substances, degradation pathways, and potential for bioaccumulation, are essential for assessing the environmental and health risks of this compound. Its structural similarity to PCBs raises concerns about its potential toxicity and environmental persistence, necessitating thorough investigations to ensure its safer use as a PCB substitute (Murk et al., 1991).
科学研究应用
阻燃剂
Ugilec 141 是一种有机氯化合物,其作为阻燃剂的特性已被研究 {svg_1}。 这使得它在需要抵抗点燃或减缓火势蔓延的材料中很有用。
环境科学
在环境科学领域,this compound 因其持久性和潜在的生物积累性而备受关注 {svg_2}。 研究人员研究其对环境和生物体的长期影响。
毒理学
This compound 也在毒理学中被研究,研究人员检查其对生物体的潜在有害影响 {svg_3}。 这包括研究其对人类健康和野生动物的影响。
液压系统
This compound 是一种二氯苄基二氯甲苯 (DBDT) 的技术混合物,其物理和化学性质与多氯联苯 (PCB) 相似,使其可用于液压系统 {svg_4}.
高阶谐波产生
This compound 已用于与种子自由电子激光器中的高阶谐波产生相关的研究 {svg_5}。 这包括在 23 纳米处从 2 阶到 7 阶的谐波产生,导致明显的强度增强和时间相干性改善 {svg_6}.
极紫外光生产
在自由电子激光器中使用 this compound 可以提供强烈的相干极紫外光 {svg_7}。 这在材料科学、化学和物理等各个领域具有潜在应用。
安全和危害
作用机制
Target of Action
Ugilec 141, a technical mixture of tetrachlorobenzyltoluenes (TCBTs), is an organochlorine compound . It is primarily used as an adsorbent for organic and inorganic substances in gases, liquids, and solids . It is also used in industrial applications for wastewater purification, air purification, harmful substance removal, and mixture separation .
Mode of Action
The mode of action of this compound is primarily through its strong adsorption capacity, which is attributed to its highly porous structure and large specific surface area . This allows it to effectively bind and remove various substances from different mediums .
Biochemical Pathways
Studies involving this compound often focus on its distribution in the environment, especially in aquatic ecosystems, and its long-term effects on wildlife .
Pharmacokinetics
A study on rats indicated that this compound was eliminated faster from rat liver tissue than 2,2′,4,5′5-pncb . The estimated half-lives of the TCBTs ranged from 26 to 111 days .
Result of Action
The primary result of this compound’s action is the adsorption and removal of various substances from different mediums, contributing to the purification of air, water, and other mixtures . Due to its persistence and bioaccumulation potential, it may have ecological impacts .
Action Environment
This compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, its persistence and bioaccumulation potential can lead to its accumulation in the environment, particularly in aquatic ecosystems . Moreover, the European Union has restricted the use of this substance due to its toxicity to aquatic life and long-lasting effects .
生化分析
Biochemical Properties
Ugilec 141 plays a significant role in biochemical reactions, particularly in the context of its interactions with various enzymes, proteins, and other biomolecules. It has been observed to interact with chlorobenzyltoluenes and trichlorobenzenes . These interactions are crucial in understanding the compound’s biochemical behavior and its potential effects on biological systems.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can disrupt normal cellular activities, leading to potential toxic effects . The compound’s impact on gene expression and cell signaling pathways is particularly significant, as it can alter the normal functioning of cells.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound’s structure allows it to interact with specific enzymes and proteins, leading to alterations in their activity . These interactions can result in enzyme inhibition or activation, ultimately affecting various biochemical pathways within the cell.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors in its long-term impact on cellular function. Studies have shown that this compound can persist in the environment and biological systems, leading to prolonged exposure and potential long-term effects . The compound’s stability and degradation products are essential considerations in understanding its temporal effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may not exhibit significant toxic effects, but higher doses can lead to adverse outcomes. Studies have indicated threshold effects, where the compound’s toxicity becomes apparent at specific dosage levels . Understanding these dosage effects is crucial for assessing the compound’s safety and potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound’s metabolic flux and its impact on metabolite levels are essential aspects of its biochemical behavior . These interactions can affect the overall metabolic processes within the cell, leading to potential alterations in cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors in its biological activity. The compound interacts with specific transporters and binding proteins that facilitate its movement and localization within the cell . Understanding these transport mechanisms is essential for comprehending the compound’s distribution and accumulation in biological systems.
Subcellular Localization
This compound’s subcellular localization plays a significant role in its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell . These localization patterns are crucial for understanding how this compound exerts its effects at the subcellular level.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway of Ugilec 141 involves multiple steps of reactions starting from readily available starting materials.", "Starting Materials": [ "1-bromodecane", "Sodium ethoxide", "1-Decene", "Methanol", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Sodium sulfate", "Activated carbon", "Acetone", "Methanesulfonic acid", "Sodium hydroxide", "Sodium borohydride", "Hydrogen gas" ], "Reaction": [ "Step 1: Synthesis of 1-Decene by the oligomerization of ethylene using a Ziegler-Natta catalyst.", "Step 2: Alkylation of sodium ethoxide with 1-bromodecane to form decyl ethyl ether.", "Step 3: Hydrolysis of decyl ethyl ether using hydrochloric acid to form decanol.", "Step 4: Oxidation of decanol using sodium bicarbonate and sodium chloride to form decanoic acid.", "Step 5: Esterification of decanoic acid with methanol using sulfuric acid to form methyl decanoate.", "Step 6: Reduction of methyl decanoate using sodium borohydride to form decanol.", "Step 7: Conversion of decanol to decyl chloride using thionyl chloride.", "Step 8: Alkylation of decyl chloride with 1-decene using sodium hydroxide to form Ugilec 141.", "Step 9: Purification of Ugilec 141 using activated carbon and recrystallization from acetone.", "Step 10: Reduction of Ugilec 141 using hydrogen gas to form decane." ] } | |
CAS 编号 |
111483-93-3 |
分子式 |
N/A |
分子量 |
0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




